Ethyl Methoxyacetate: A Comprehensive Technical Guide
Ethyl Methoxyacetate: A Comprehensive Technical Guide
CAS Number: 3938-96-3
This technical guide provides an in-depth overview of ethyl methoxyacetate (B1198184), a versatile organic compound with significant applications in chemical synthesis and pharmaceutical development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and key applications, with a focus on its role in enzymatic kinetic resolution.
Chemical and Physical Properties
Ethyl methoxyacetate is a colorless liquid with a characteristic fruity odor. It is valued in organic synthesis for its unique combination of ester and ether functionalities. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Ethyl Methoxyacetate
| Property | Value | Reference |
| CAS Number | 3938-96-3 | [1][2] |
| Molecular Formula | C₅H₁₀O₃ | [1][2] |
| Molecular Weight | 118.13 g/mol | [1][2] |
| Appearance | Colorless to almost colorless clear liquid | [3][4] |
| Boiling Point | 144.1 °C at 760 mmHg; 44-45.5 °C at 9 mmHg | [1][4] |
| Density | 1.007 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.401 | [1] |
| Flash Point | 46 °C (115 °F) | [1] |
| Water Solubility | Slightly soluble | [1][4] |
| LogP | 0.19590 | [4] |
Spectroscopic Data
The structural identification of ethyl methoxyacetate is supported by various spectroscopic techniques. The key spectral data are summarized in Table 2.
Table 2: Spectroscopic Data for Ethyl Methoxyacetate
| Technique | Key Data | Reference |
| ¹H NMR (Proton NMR) | Spectra available. Key shifts expected for CH₃O-, -OCH₂C(O)-, -C(O)OCH₂CH₃, and -OCH₂CH₃ protons. | [5] |
| ¹³C NMR (Carbon NMR) | Spectra available. | [5] |
| IR (Infrared) Spectroscopy | Spectra available. Characteristic C=O stretching of the ester and C-O stretching of the ether and ester groups. | [5] |
| MS (Mass Spectrometry) | Molecular ion peak and fragmentation pattern available. | [5] |
Synthesis of Ethyl Methoxyacetate
Ethyl methoxyacetate is typically synthesized via the esterification of methoxyacetic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid.[1] An alternative laboratory-scale synthesis involves the reaction of ethyl chloroacetate (B1199739) with sodium methoxide.
General Synthesis Workflow
The following diagram illustrates a typical synthetic route for ethyl methoxyacetate.
Caption: General workflow for the synthesis of ethyl methoxyacetate.
Applications in Research and Development
Ethyl methoxyacetate serves as a valuable reagent in organic synthesis and is particularly noted for its application in the enzymatic kinetic resolution of amines and alcohols.
Acyl Donor in Enzymatic Kinetic Resolution
A primary application of ethyl methoxyacetate is its use as an acyl donor in lipase-catalyzed kinetic resolutions of racemic primary and secondary amines.[6] This process allows for the separation of enantiomers, which is a critical step in the synthesis of chiral drugs and other fine chemicals. The methoxy (B1213986) group is believed to enhance the reactivity of the ester, leading to efficient acylation.[7]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine
This protocol provides a detailed methodology for the kinetic resolution of a generic racemic primary amine using Candida antarctica lipase (B570770) B (CALB) and ethyl methoxyacetate.
Materials:
-
Racemic primary amine
-
Ethyl methoxyacetate (acyl donor)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Internal standard (for chromatographic analysis)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Reaction vessel with magnetic stirrer and temperature control
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add the racemic primary amine (1.0 equivalent), the anhydrous organic solvent, and the internal standard.
-
Acyl Donor Addition: Add ethyl methoxyacetate (0.5 - 1.0 equivalents) to the reaction mixture. The exact amount may need to be optimized for the specific substrate.
-
Enzyme Addition: Add the immobilized lipase (typically 10-50 mg per mmol of amine) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at a constant temperature (e.g., 30-50 °C). The optimal temperature will depend on the specific lipase and substrates.
-
Monitoring the Reaction: Monitor the progress of the reaction by periodically taking aliquots, quenching the enzymatic activity (e.g., by filtering off the enzyme), and analyzing the sample by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The analysis will determine the enantiomeric excess (ee) of the unreacted amine and the formed amide, as well as the conversion.
-
Reaction Termination: Stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining amine and the product amide.
-
Work-up:
-
Filter off the immobilized enzyme. The enzyme can often be washed with a fresh solvent and reused.
-
The filtrate contains the unreacted amine enantiomer and the acylated amine enantiomer.
-
Separate the unreacted amine from the amide by extraction or column chromatography. For example, the basic amine can be extracted into an acidic aqueous solution, leaving the neutral amide in the organic phase.
-
-
Product Isolation and Analysis:
-
Isolate the unreacted amine and the amide from their respective fractions by removing the solvent under reduced pressure.
-
Determine the yield and confirm the enantiomeric excess of both the isolated amine and amide by chiral GC or HPLC.
-
Workflow for Kinetic Resolution
The following diagram outlines the logical workflow of the lipase-catalyzed kinetic resolution process.
Caption: Logical workflow of a lipase-catalyzed kinetic resolution.
Safety Information
Ethyl methoxyacetate is a flammable liquid and vapor. Appropriate safety precautions should be taken when handling this compound, including working in a well-ventilated area, avoiding sources of ignition, and using personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Ethyl methoxyacetate is a key chemical intermediate with a well-defined property profile. Its primary utility in a research and development setting is as an efficient acyl donor in lipase-catalyzed kinetic resolutions, a powerful technique for the synthesis of enantiomerically pure compounds essential for the pharmaceutical industry. The protocols and workflows described herein provide a foundation for the practical application of ethyl methoxyacetate in the modern organic synthesis laboratory.
References
- 1. chembk.com [chembk.com]
- 2. Ethyl Methoxyacetate | CymitQuimica [cymitquimica.com]
- 3. Synthesis routes of 2-(Methylamino)ethyl methoxyacetate [benchchem.com]
- 4. Ethyl methoxyacetate | 3938-96-3 [chemicalbook.com]
- 5. Ethyl 2-methoxyacetate | C5H10O3 | CID 77544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
